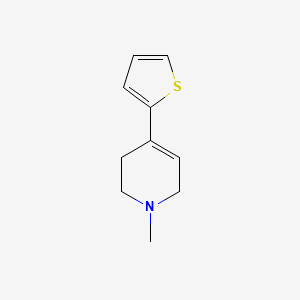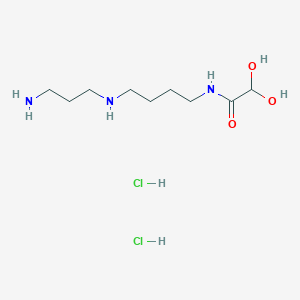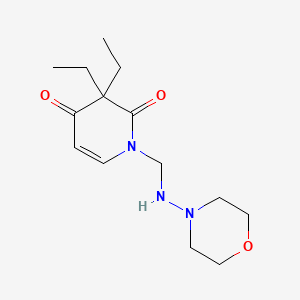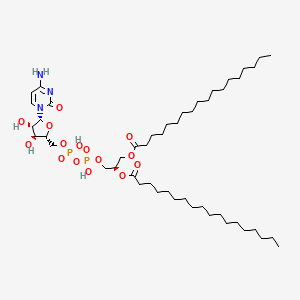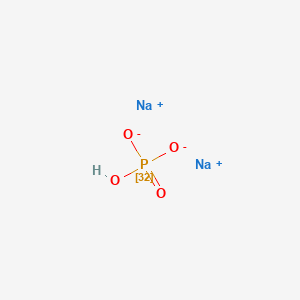
PHOSPHORIC-32P ACID,DISODIUM SALT (8CI,9CI)
概述
描述
Phosphoric-32P acid, disodium salt (8CI,9CI): , also known as disodium hydrogen phosphate (32P), is a radioactive isotope of phosphorus. It is commonly used in various scientific research applications due to its radioactive properties. The compound has the molecular formula HNa2O4P and a molecular weight of 143.976841 .
准备方法
Synthetic Routes and Reaction Conditions: : Phosphoric-32P acid, disodium salt can be synthesized by introducing radioactive phosphorus-32 into disodium hydrogen phosphate. The process involves neutron irradiation of phosphorus-31 to produce phosphorus-32, which is then incorporated into the disodium hydrogen phosphate molecule .
Industrial Production Methods: : Industrial production of phosphoric-32P acid, disodium salt typically involves the use of nuclear reactors to irradiate phosphorus-31. The irradiated phosphorus is then chemically processed to produce the desired compound .
化学反应分析
Types of Reactions: : Phosphoric-32P acid, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce phosphoric acid derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.
Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or other nucleophiles.
Major Products: : The major products formed from these reactions include various phosphoric acid derivatives, reduced phosphorus compounds, and substituted phosphate compounds .
科学研究应用
Phosphoric-32P acid, disodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in molecular biology for labeling nucleotides and tracking DNA synthesis.
Medicine: Utilized in radiotherapy for treating certain types of cancer.
Industry: Applied in the production of radiolabeled compounds for various industrial processes.
作用机制
The mechanism by which phosphoric-32P acid, disodium salt exerts its effects is primarily through its radioactive decay. The phosphorus-32 isotope emits beta particles, which can cause ionization and damage to biological molecules. This property is exploited in radiotherapy to target and destroy cancer cells. The molecular targets and pathways involved include DNA, where the beta particles induce breaks and mutations, leading to cell death .
相似化合物的比较
Similar Compounds
Phosphoric-33P acid, disodium salt: Another radioactive isotope of phosphorus with similar applications but different radioactive properties.
Phosphoric acid, disodium salt: Non-radioactive form used in various industrial and laboratory applications.
Sodium phosphate, dibasic: A related compound used in buffer solutions and as a food additive.
Uniqueness: : Phosphoric-32P acid, disodium salt is unique due to its radioactive properties, making it particularly valuable in research and medical applications where tracing and targeted radiation are required .
属性
CAS 编号 |
7635-46-3 |
|---|---|
分子式 |
HNa2O4P |
分子量 |
142.959 g/mol |
IUPAC 名称 |
disodium;hydroxy-dioxido-oxo-(32P)λ5-phosphane |
InChI |
InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i;;5+1 |
InChI 键 |
BNIILDVGGAEEIG-JCIGTKTHSA-L |
手性 SMILES |
O[32P](=O)([O-])[O-].[Na+].[Na+] |
SMILES |
OP(=O)([O-])[O-].[Na+].[Na+] |
规范 SMILES |
OP(=O)([O-])[O-].[Na+].[Na+] |
| 7635-46-3 | |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
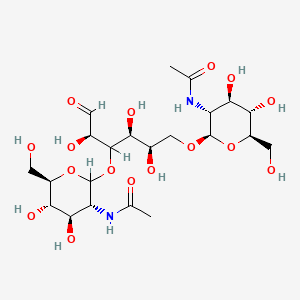
![5-[4-(3,4-Dichloro-2-propylphenoxy)butyl]-2h-tetrazole](/img/structure/B1217535.png)
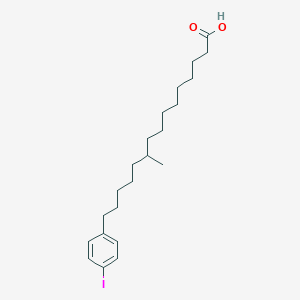
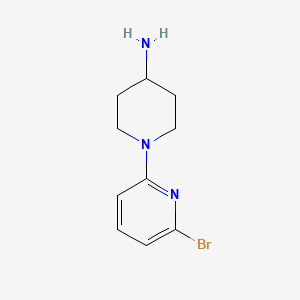
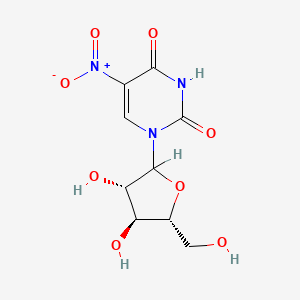
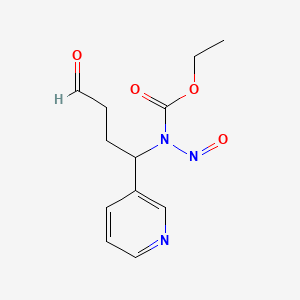
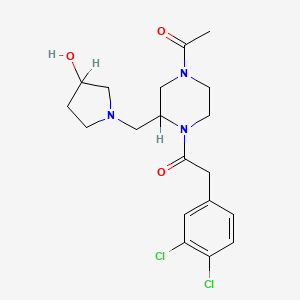
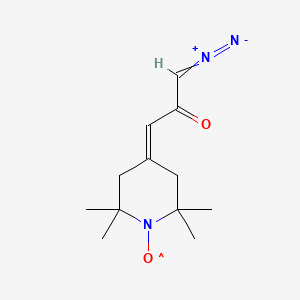
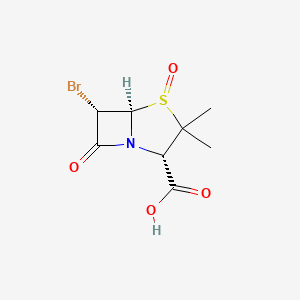
![2-(2-Bicyclo[2.2.1]heptanylidene)ethanamine](/img/structure/B1217550.png)
